7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
7-Benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a benzyl group at the 7-position, a 2,5-dimethoxyphenyl carboxamide substituent at the 6-position, and methyl groups at the 1- and 3-positions. This scaffold is structurally analogous to kinase inhibitors and bioactive molecules targeting nucleotide-binding domains due to its capacity for hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-19(28(22)14-15-8-6-5-7-9-15)21(29)25-18-12-16(32-3)10-11-20(18)33-4/h5-13H,14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXYKULYXBUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The compound’s structure, particularly the pyrazolopyrimidine moiety, allows it to form hydrophobic interactions with the targets, providing conformational rigidity which could increase potency.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Biological Activity
The compound 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic molecule belonging to the pyrrolopyrimidine family. This compound has been investigated for its potential biological activities, particularly in the context of cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis.
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.481 g/mol
- CAS Number : 1021216-49-8
The biological activity of this compound is primarily attributed to its inhibitory effects on receptor tyrosine kinases (RTKs), which play crucial roles in cellular signaling related to growth and survival. The main targets include:
- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
- Epidermal Growth Factor Receptor (EGFR)
Effects on Cancer Cells
- Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways for cell division, leading to reduced proliferation of cancer cells.
- Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it effectively inhibits the formation of new blood vessels necessary for tumor growth.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in various cancer models:
Table 1: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies show that it maintains effective plasma concentrations over extended periods, suggesting potential for both oral and intravenous administration routes.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 56% - 109% |
| Half-life | Varies with dosage |
| Peak Plasma Concentration | Achieved within 1 hour |
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Bioactivity :
- The benzyl group in the target compound enhances hydrophobic interactions but may reduce solubility compared to cyclopentyl or furan-based analogues .
- Methoxy groups in the 2,5-dimethoxyphenyl moiety likely improve metabolic stability and π-π stacking, as seen in similar aryl-substituted kinase inhibitors .
Synthetic Accessibility :
- Lower yields (e.g., 22.9% for Compound 2g ) are common in multi-step syntheses involving Suzuki couplings or nucleophilic substitutions. The target compound’s synthesis may face challenges in regioselectivity due to competing reactions at the 2- and 6-positions .
Spectroscopic and Computational Comparisons
- NMR Profiling : Analogues like 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12) show distinct ¹H NMR shifts for aromatic protons (δ 7.10–7.82 ppm) compared to the target compound’s predicted δ 6.5–7.5 ppm range, reflecting electronic effects of the dimethoxyphenyl group .
- Molecular Similarity Metrics : Tanimoto and Dice indices (computed using MACCS keys) indicate moderate similarity (0.45–0.60) between the target compound and EGFR inhibitors like Compound 9, suggesting overlapping pharmacophoric features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
